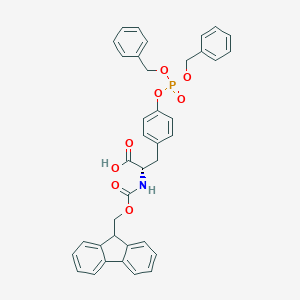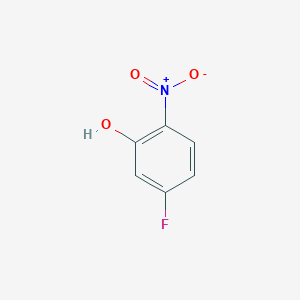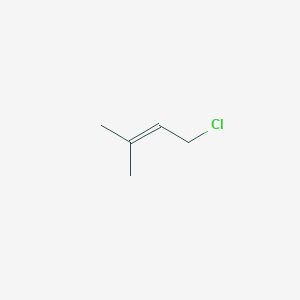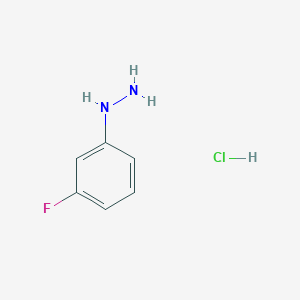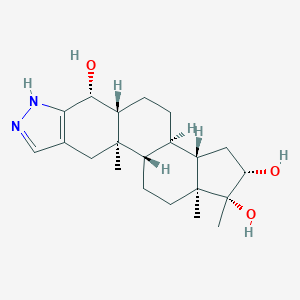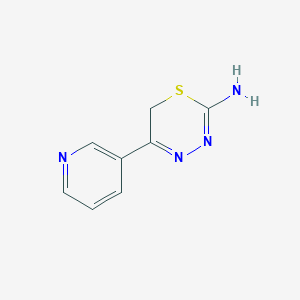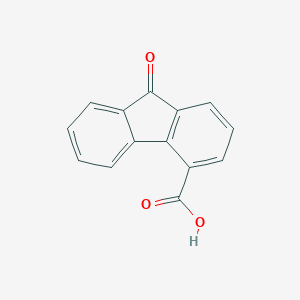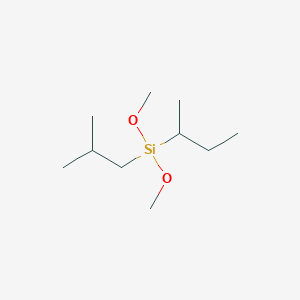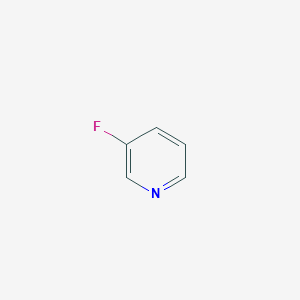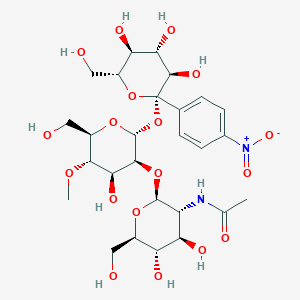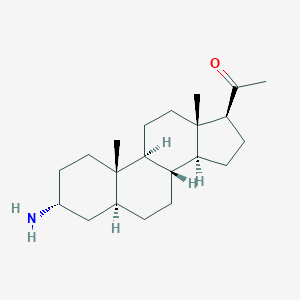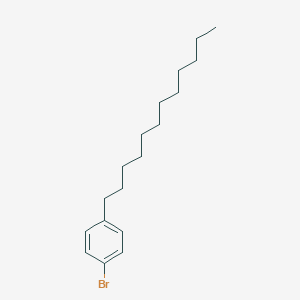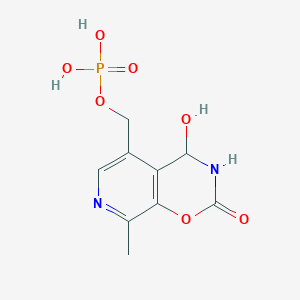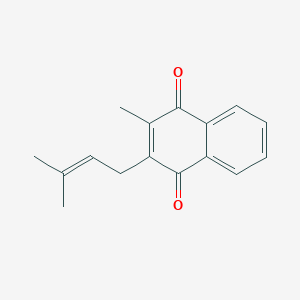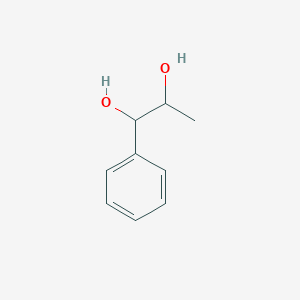
1,2-Propanediol, 1-phenyl-
Vue d'ensemble
Description
“1,2-Propanediol, 1-phenyl-” is a chemical compound with the formula C9H12O2 and a molecular weight of 152.1904 . It is also known as 1-Phenylpropane-1,2-diol .
Molecular Structure Analysis
The molecular structure of “1,2-Propanediol, 1-phenyl-” consists of a propanediol backbone with a phenyl group attached . The IUPAC Standard InChI is InChI=1S/C9H12O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9-11H,1H3 .
Physical And Chemical Properties Analysis
“1,2-Propanediol, 1-phenyl-” has a molecular weight of 152.1904 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are mentioned .
Applications De Recherche Scientifique
Application in Stereoselective Synthesis
Scientific Field
Organic Chemistry / Pharmaceutical Chemistry
Summary of Application
The compound is used in the stereoselective synthesis of chiral molecules, which are crucial in the development of pharmaceuticals. The stereoselective approach ensures that the desired isomer with the correct 3D orientation is obtained, which is essential for the efficacy of the drug.
Methods of Application
A three-enzyme cascade reaction is employed for the one-pot synthesis of (1S,2S)-1-phenylpropane-1,2-diol from benzaldehyde and acetaldehyde. This method utilizes enzymes to control the stereochemistry of the resulting molecule .
Results
The process achieved a high yield of the desired (1S,2S)-isomer, demonstrating the effectiveness of the enzymatic cascade in controlling the stereochemistry of the synthesis .
Application in Biotransformation
Scientific Field
Biotechnology / Enzymology
Summary of Application
1-Phenylpropane-1,2-diol is used as a substrate in biotransformation processes to produce chiral alcohols. Biotransformation using enzymes is a greener alternative to traditional chemical synthesis, offering milder reaction conditions and higher selectivity.
Methods of Application
The evolutionary operation (EVOP) technique is used to optimize cell disruption for enzyme release. The released alcohol dehydrogenase (ADH) in cell-free extract is then used for the biotransformation of (S)-2-hydroxypropiophenone to (1S,2S)-1-phenylpropane-1,2-diol .
Results
The optimized cell disruption method led to an efficient release of ADH, which in turn resulted in a high conversion rate of the substrate to the desired chiral diol .
Application in Enzyme Kinetics
Scientific Field
Biochemistry / Enzymology
Summary of Application
“1-Phenylpropane-1,2-diol” is used in the study of enzyme kinetics, particularly alcohol dehydrogenases (ADHs), which play a crucial role in the synthesis of chiral alcohols. The compound serves as a substrate to understand the enantioselectivity and efficiency of ADHs .
Methods of Application
The kinetic parameters of ADHs are determined using “1-Phenylpropane-1,2-diol” as a substrate. The enzyme’s activity is measured by monitoring the conversion of the substrate to the product over time, under various conditions .
Results
The studies provide valuable data on the enzyme’s specificity, turnover number, and Michaelis constant, which are essential for optimizing biocatalytic processes .
Propriétés
IUPAC Name |
1-phenylpropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQZXSHFWDHNOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883760 | |
| Record name | 1,2-Propanediol, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpropane-1,2-diol | |
CAS RN |
1855-09-0 | |
| Record name | 1-Phenyl-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1855-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydroxy-1-phenylpropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001855090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Propanediol, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Propanediol, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

